molecular formula C10H17N3O B13076380 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13076380
M. Wt: 195.26 g/mol
InChI Key: BWFHJFBSNZFBSE-UHFFFAOYSA-N
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Description

4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with 2-(oxolan-2-yl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
  • 4-methyl-2-[1-[methyl-[[(2S)-oxolan-2-yl]methyl]amino]ethyl]-1H-pyrimidin-6-one
  • [(4-methoxyphenyl)methyl][1-(oxolan-2-yl)ethyl]amine

Comparison: this compound is unique due to its specific substitution pattern and the presence of both pyrazole and oxolane rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, identified by its CAS number 1489083-42-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_{3}O with a molecular weight of 195.26 g/mol. The structural characteristics include:

  • Molecular Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
PropertyValue
CAS Number1489083-42-2
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol

Research indicates that compounds with pyrazole structures often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The biological activity of this compound may involve:

  • Enzyme Inhibition : Similar pyrazole derivatives have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are vital in cancer and inflammatory pathways .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups in the molecule may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Characterization : A study involving the synthesis of this compound confirmed its structure using nuclear magnetic resonance (NMR) and mass spectrometry techniques, establishing a foundation for further biological testing .
  • Biological Screening : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes associated with cancer progression. Results indicated promising activity against certain cancer cell lines, suggesting potential as an anticancer agent .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-7-13(12-10(8)11)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)

InChI Key

BWFHJFBSNZFBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCC2CCCO2

Origin of Product

United States

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